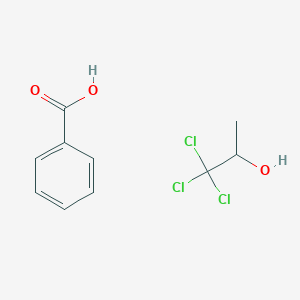

2-Propanol, 1,1,1-trichloro-, benzoate

Description

The compound "2-Propanol, 1,1,1-trichloro-, benzoate" is a chlorinated propanol derivative esterified with benzoic acid. The core structure consists of 2-propanol (isopropyl alcohol) with three chlorine atoms at the 1,1,1-positions and a benzoate ester group. Such modifications typically enhance lipophilicity and alter reactivity compared to non-chlorinated or non-esterified analogs. The benzoate group may influence metabolic stability and biological activity, as seen in structurally related pharmaceuticals like Inosiplex ().

Key inferred properties:

- Molecular formula: Likely $ \text{C}{10}\text{H}{9}\text{Cl}{3}\text{O}{2} $ (based on 2-propanol trichloro-derivative + benzoate).

- Functional groups: Trichloromethyl (-CCl$3$), hydroxyl (-OH), and ester (-O-CO-C$6$H$_5$).

Properties

CAS No. |

62486-24-2 |

|---|---|

Molecular Formula |

C10H11Cl3O3 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

benzoic acid;1,1,1-trichloropropan-2-ol |

InChI |

InChI=1S/C7H6O2.C3H5Cl3O/c8-7(9)6-4-2-1-3-5-6;1-2(7)3(4,5)6/h1-5H,(H,8,9);2,7H,1H3 |

InChI Key |

XHDZVGFFARETDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Propanol, 1,1,1-trichloro-, benzoate typically involves the reaction of 1,1,1-trichloro-2-propanol with benzoic acid. The reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Propanol, 1,1,1-trichloro-, benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propanol, 1,1,1-trichloro-, benzoate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1,1-trichloro-, benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Propanol, 1,1,1-trichloro- (CAS 76-00-6)

- Molecular formula : $ \text{C}3\text{H}5\text{Cl}_3\text{O} $.

- Molecular weight : 163.43 g/mol ().

- Key properties : Volatile, chlorinated alcohol with applications as a solvent or intermediate. The absence of the benzoate group reduces its molecular weight and increases volatility compared to the target compound.

- Metabolism : Chlorinated alcohols often undergo hepatic oxidation or dechlorination ().

1,1′,1″-Nitrilotri(2-propanol) benzoate (1:1) (RN 69121-22-8)

- Molecular formula: $ \text{C}{16}\text{H}{27}\text{NO}_5 $.

- Molecular weight : 313.39 g/mol ().

- Key differences: Contains a nitrilotris group (three 2-propanol units linked via a nitrogen atom) and a benzoate ester.

Inosiplex (CAS 36703-88-5)

- Structure: A complex of inosine, 1-(dimethylamino)-2-propanol, and 4-acetylaminobenzoate ().

- Relevance: Demonstrates how benzoate esterification can confer pharmaceutical activity. Unlike the target compound, Inosiplex lacks chlorine substituents but shares ester-linked aromatic moieties, which may influence bioavailability.

Methoxychlor Metabolites (e.g., mono-OH-MDDE)

- Structure : Chlorinated ethane derivatives with aromatic substitutions ().

- Key comparison: Methoxychlor metabolites exhibit estrogenic activity due to hydroxylation and aromatic groups. The target compound’s benzoate group may similarly interact with biological receptors, though its trichloro-propanol backbone could reduce metabolic activation compared to methoxychlor.

DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

- Structure : A fully chlorinated ethane with aromatic rings ().

- The target compound’s ester group may increase biodegradability relative to DDT’s fully halogenated structure.

Data Tables

Table 1: Structural and Physical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS/RN |

|---|---|---|---|---|

| 2-Propanol, 1,1,1-trichloro- | $ \text{C}3\text{H}5\text{Cl}_3\text{O} $ | 163.43 | -CCl$_3$, -OH | 76-00-6 |

| 1,1′,1″-Nitrilotri(2-propanol) benzoate | $ \text{C}{16}\text{H}{27}\text{NO}_5 $ | 313.39 | Nitrilotris, benzoate ester | 69121-22-8 |

| Inosiplex | $ \text{C}{52}\text{H}{68}\text{N}{12}\text{O}{16} $ | 1117.18 | Benzoate ester, dimethylamino group | 36703-88-5 |

| DDT | $ \text{C}{14}\text{H}9\text{Cl}_5 $ | 354.49 | -CCl$_3$, aromatic chlorides | 50-29-3 |

Research Findings and Insights

- Metabolic Pathways: Chlorinated propanols like 2-Propanol, 1,1,1-trichloro- are prone to hepatic oxidation, generating reactive intermediates (). Esterification with benzoate may slow metabolism, as seen in Inosiplex’s design ().

- Environmental Impact : The benzoate group in the target compound could enhance biodegradability compared to fully chlorinated POPs like DDT, though this requires empirical validation ().

- Benzoate esters, as in Inosiplex, often balance solubility and stability ().

Biological Activity

2-Propanol, 1,1,1-trichloro-, benzoate, commonly referred to as trichloroacetophenone (TCP), is a compound that has garnered attention for its biological activity. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Cl3O2

- Molecular Weight : 267.5 g/mol

- IUPAC Name : 2-Propanol, 1,1,1-trichloro-, benzoate

TCP exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : TCP can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : It alters the permeability of cell membranes, which can lead to cell lysis or apoptosis in certain conditions.

- Reactive Oxygen Species (ROS) Generation : TCP may induce oxidative stress by generating ROS, which can damage cellular components.

Antimicrobial Activity

TCP has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibition against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : TCP has also shown antifungal activity against Candida albicans.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

| Candida albicans | Moderate inhibition |

Cytotoxicity

Research indicates that TCP has cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of studies:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The cytotoxicity is often measured using assays such as MTT or LDH release assays.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy

A study conducted by Masoud et al. highlighted TCP's effectiveness against E. coli and S. aureus. The agar diffusion method was employed to assess susceptibility, revealing significant zones of inhibition compared to control groups . -

Cytotoxicity in Cancer Research

In a study published in MDPI's journal, TCP was tested on HeLa and MCF-7 cells. Results indicated a dose-dependent increase in cytotoxicity with IC50 values reported at approximately 50 µM for HeLa cells and 70 µM for MCF-7 cells. This suggests potential for TCP as an anticancer agent. -

Mechanistic Insights

Further investigation into the mechanism revealed that TCP induces apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.